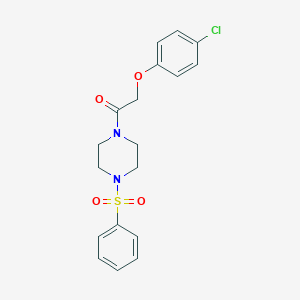![molecular formula C22H30N4O B247684 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247684.png)
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied in recent years due to its potential therapeutic applications in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, an antagonist at serotonin 5-HT2A receptors, and a norepinephrine reuptake inhibitor. These actions are thought to contribute to its therapeutic effects in the treatment of psychiatric and neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, striatum, and hippocampus. It has also been shown to decrease serotonin release in the prefrontal cortex and hippocampus. These effects are thought to contribute to its therapeutic effects in the treatment of psychiatric and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is its potential therapeutic applications in the field of neuroscience. It has been extensively studied in preclinical models and has shown promising results in the treatment of a range of psychiatric and neurological disorders. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further explored.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine. One area of research is the development of more selective and potent derivatives of the compound. This could lead to the development of more effective treatments for psychiatric and neurological disorders. Another area of research is the exploration of its potential side effects and toxicity in preclinical models. This could help to identify any potential safety concerns and inform the development of safer and more effective treatments. Finally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various neurotransmitter systems in the brain. This could lead to a better understanding of its therapeutic potential and inform the development of more targeted treatments for psychiatric and neurological disorders.
Synthesemethoden
The synthesis of 1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 1-(pyridin-4-ylmethyl)piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using column chromatography and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This makes it a promising candidate for the treatment of a range of psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.
Eigenschaften
Molekularformel |
C22H30N4O |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4O/c1-27-22-5-3-2-4-21(22)26-16-14-25(15-17-26)20-8-12-24(13-9-20)18-19-6-10-23-11-7-19/h2-7,10-11,20H,8-9,12-18H2,1H3 |
InChI-Schlüssel |
BJVMKECGFMARDO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=NC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247633.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
